molecular formula C10H20N2O5S B13489523 Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Cat. No.: B13489523
M. Wt: 280.34 g/mol
InChI Key: XLJRPLOHASPHJI-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a sulfamoylmethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Sulfamoylmethyl Group: The sulfamoylmethyl group can be introduced by reacting the morpholine derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Addition of the Tert-butyl Group: The tert-butyl group can be added through esterification using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the sulfamoylmethyl group.

    Reduction: Reduction reactions may target the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfamoylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used and may include various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfamoylmethyl group can interact with active sites, while the morpholine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
  • Tert-butyl 3-(S)-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate

Uniqueness

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other morpholine derivatives that may lack this functional group.

Properties

Molecular Formula

C10H20N2O5S

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1

InChI Key

XLJRPLOHASPHJI-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N

Origin of Product

United States

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